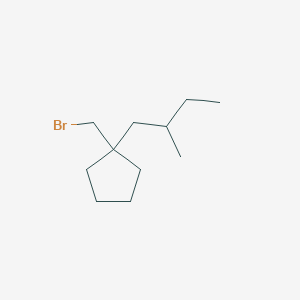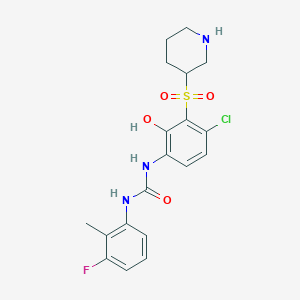
2-Methyl-2-propyl-cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-propyl-cyclohexane-1,3-dione is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclohexane-1,3-dione, where the hydrogen atoms at the 2-position are replaced by a methyl and a propyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propyl-cyclohexane-1,3-dione can be achieved through several methods. One common approach involves the reaction of 1,3-cyclohexanedione with appropriate alkylating agents. For instance, the reaction of 1,3-cyclohexanedione with methyl iodide and propyl bromide in the presence of a strong base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-propyl-cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming diols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or propyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-2-propyl-cyclohexane-1,3-dione has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents.
Agrochemicals: It is utilized in the development of herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-propyl-cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, in herbicidal applications, the compound inhibits the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of essential plant pigments. This inhibition leads to the bleaching and death of the target plants .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-ethyl-cyclohexane-1,3-dione
- 2-Methyl-2-butyl-cyclohexane-1,3-dione
- 2-Methyl-2-isopropyl-cyclohexane-1,3-dione
Uniqueness
2-Methyl-2-propyl-cyclohexane-1,3-dione is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific reactivity or stability is required .
Propiedades
Número CAS |
90105-49-0 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2-methyl-2-propylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H16O2/c1-3-7-10(2)8(11)5-4-6-9(10)12/h3-7H2,1-2H3 |
Clave InChI |
CUXXLAGACQTNCN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(C(=O)CCCC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



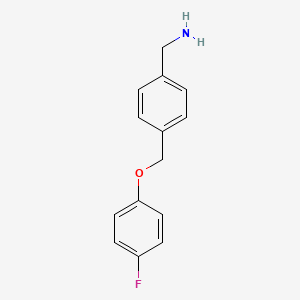

![6-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B13638214.png)

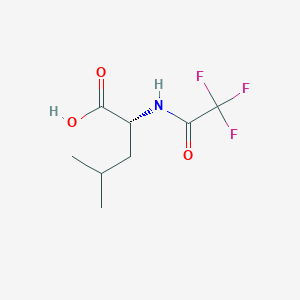


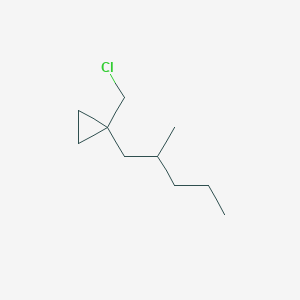


![5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine](/img/structure/B13638257.png)
